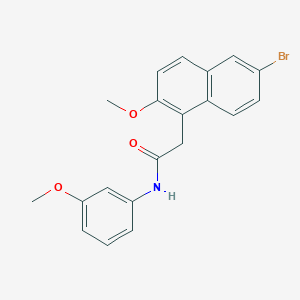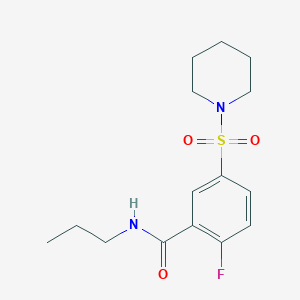
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of naphthalene derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the activation of NF-κB, resulting in the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Physiologically, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its specificity for the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer, as studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the reaction of 6-bromo-2-methoxynaphthalene with 3-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. This reaction results in the formation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 156-157°C.
Aplicaciones Científicas De Investigación
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-24-16-5-3-4-15(11-16)22-20(23)12-18-17-8-7-14(21)10-13(17)6-9-19(18)25-2/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJOKIFDWSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichloro-6-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5028462.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)
![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)

![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate hydrobromide](/img/structure/B5028484.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)
![10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride](/img/structure/B5028499.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5028508.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5028513.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028538.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)